molecular formula C28H22ClN3O5 B12023597 1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 769152-97-8

1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B12023597
CAS No.: 769152-97-8
M. Wt: 515.9 g/mol
InChI Key: JDZLGMFAIIYSBQ-OCSSWDANSA-N
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Description

1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H20ClN3O5 It is known for its unique chemical structure, which includes a naphthyl group, a chloroanilino group, and an ethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Chloroanilino Intermediate: This step involves the reaction of 4-chloroaniline with an appropriate acylating agent to form the chloroanilino intermediate.

    Formation of the Carbohydrazonoyl Intermediate: The chloroanilino intermediate is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate.

    Coupling with Naphthyl and Ethoxybenzoate Groups: The final step involves coupling the carbohydrazonoyl intermediate with a naphthyl group and an ethoxybenzoate group under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-BR-2-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: Similar structure with a methylbenzoate group instead of an ethoxybenzoate group.

    4-BR-2-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Similar structure with a chlorobenzoate group instead of an ethoxybenzoate group.

Uniqueness

1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific research applications.

Properties

CAS No.

769152-97-8

Molecular Formula

C28H22ClN3O5

Molecular Weight

515.9 g/mol

IUPAC Name

[1-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C28H22ClN3O5/c1-2-36-22-14-7-19(8-15-22)28(35)37-25-16-9-18-5-3-4-6-23(18)24(25)17-30-32-27(34)26(33)31-21-12-10-20(29)11-13-21/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+

InChI Key

JDZLGMFAIIYSBQ-OCSSWDANSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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